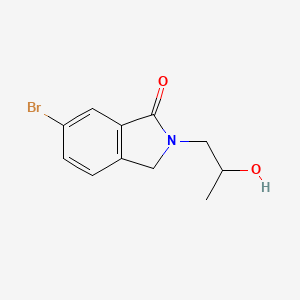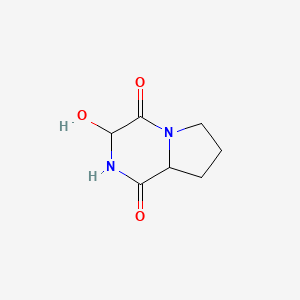
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes It is characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-ethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(2-ethoxyethyl)cyclobutane. This reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of bromine and radical initiators in a controlled environment allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(hydroxymethyl)-1-(2-ethoxyethyl)cyclobutane or 1-(aminomethyl)-1-(2-ethoxyethyl)cyclobutane.
Oxidation: Formation of 1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutanol or 1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutanone.
Reduction: Formation of 1-(methyl)-1-(2-ethoxyethyl)cyclobutane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It may be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane can be compared with other similar compounds such as:
1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane: Similar in structure but with a chlorine atom instead of a bromine atom. The reactivity may differ due to the different halogen.
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane: Similar in structure but with a methoxy group instead of an ethoxy group. The steric and electronic effects may vary.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring. The ring size can influence the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromomethyl and a 2-ethoxyethyl group on a cyclobutane ring, which can lead to distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H17BrO |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutane |
InChI |
InChI=1S/C9H17BrO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8H2,1H3 |
Clé InChI |
BRLVVYISWJXCEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)





![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)




